4-Bromo-2-(methylamino-d3)-pyridine
Description
4-Bromo-2-(methylamino-d3)-pyridine (CAS 1185308-19-3) is a deuterated pyridine derivative with the molecular formula C₆H₄BrD₃N₂ and a molecular weight of 190.06 g/mol . The compound features a bromine atom at the 4-position and a deuterated methylamino group (-NH-CD₃) at the 2-position of the pyridine ring. Its deuterated nature makes it valuable in pharmacokinetic studies, where isotopic labeling aids in tracing metabolic pathways and reducing first-pass metabolism via the kinetic isotope effect . The compound is stored at 2–8°C under dry, sealed conditions to maintain stability .
Properties
Molecular Formula |
C6H7BrN2 |
|---|---|
Molecular Weight |
190.06 g/mol |
IUPAC Name |
4-bromo-N-(trideuteriomethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9)/i1D3 |
InChI Key |
ZWIJDMCKZGENFF-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=NC=CC(=C1)Br |
Canonical SMILES |
CNC1=NC=CC(=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position substituent significantly influences reactivity, solubility, and biological activity. Key analogs include:
Key Observations:
- Deuterated vs. Non-Deuterated Groups: The -NH-CD₃ group in 4-Bromo-2-(methylamino-d3)-pyridine enhances metabolic stability compared to non-deuterated analogs like 4-Bromo-2-(dimethylamino)pyridine, which lacks isotopic labeling .
- Electron-Withdrawing Groups : The -CF₃ group in 4-Bromo-2-(trifluoromethyl)pyridine increases electrophilicity at the 4-bromo position, facilitating nucleophilic substitution reactions (e.g., sulfination with 81% yield) .
- Aryl Substituents : Aryl groups (e.g., -C₆H₄Cl) enable site-selective cross-coupling, as seen in palladium-catalyzed reactions yielding 12.9–34.7% products .
Reactivity in Cross-Coupling Reactions
The 4-bromo substituent is a common site for metal-catalyzed cross-coupling. Deuterated and non-deuterated analogs exhibit differences in reaction efficiency:
- Deuterated Compounds: The kinetic isotope effect in 4-Bromo-2-(methylamino-d3)-pyridine may slow reaction rates slightly compared to non-deuterated analogs, though this is advantageous in mechanistic studies .
- Non-Deuterated Analogs: 4-Bromo-2-(trifluoromethyl)pyridine reacts with sodium benzenesulfinate to form 4-(phenylsulfonyl) derivatives in 81% yield, highlighting the -CF₃ group’s compatibility with nickel-catalyzed couplings .
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